molecular formula C20H19NO4 B2523119 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine CAS No. 2097872-64-3

1-(2H-1,3-benzodioxole-5-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

Cat. No.: B2523119
CAS No.: 2097872-64-3
M. Wt: 337.375
InChI Key: PKJBGXHUOSJEHM-UHFFFAOYSA-N
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Description

1-(2H-1,3-Benzodioxole-5-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a specialized chemical reagent designed for exploratory research in plant biology and cardiovascular studies. Its molecular structure incorporates a 1,3-benzodioxole moiety, a key scaffold found in compounds that act as agonists for the Transport Inhibitor Response 1 (TIR1) auxin receptor . Research on similar TIR1 agonists has demonstrated a significant promotive effect on primary root growth in model plants such as Arabidopsis thaliana and Oryza sativa , suggesting potential application in investigating root system architecture and plant development . Furthermore, the core pyrrolidine structure substituted with a benzodioxolyl group is a recognized feature in pharmacologically active compounds, including those investigated as endothelin receptor antagonists . Endothelin is a potent vasoconstrictor, and its antagonists are a significant area of cardiovascular research . This combination of structural features makes this compound a valuable tool for researchers probing novel signaling pathways in both plant and mammalian systems. The product is intended for laboratory research purposes only.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-20(15-2-4-18-19(10-15)25-12-24-18)21-7-5-16(11-21)13-1-3-17-14(9-13)6-8-23-17/h1-4,9-10,16H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJBGXHUOSJEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and benzofuran intermediates, followed by their coupling through a pyrrolidine ring formation. Key steps may include:

    Formation of Benzodioxole Intermediate: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Formation of Benzofuran Intermediate: This often involves the cyclization of phenol derivatives with aldehydes or ketones.

    Coupling Reaction: The intermediates are then coupled using reagents such as Grignard reagents or organolithium compounds to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxole-5-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium hydride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(2H-1,3-benzodioxole-5-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest structural analogs include:

Compound Name Key Structural Differences Biological Relevance (Inferred)
5-APDB (1-(2,3-Dihydro-1-benzofuran-5-yl)-propan-2-amine) Replaces pyrrolidine with an amine side chain; lacks benzodioxole Psychoactive stimulant; serotonergic activity
1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine Benzodioxole linked to an alkylamine chain; no benzofuran Controlled substance; stimulant effects
MAM-2201 (1-(5-Fluoropentyl)-3-(4-methyl-naphthoyl)indole) Indole core with fluorinated alkyl chain; distinct aromatic systems Synthetic cannabinoid receptor agonist

Key Observations :

  • The benzodioxole group enhances metabolic stability compared to non-oxygenated aromatic rings, as seen in 5-APDB .
  • The pyrrolidine ring in the target compound may confer improved solubility over rigid bicyclic systems (e.g., indole in MAM-2201) .
Pharmacokinetic and Electronic Properties

Computational studies using tools like Multiwfn (wavefunction analyzer) suggest:

  • Compared to 5-APDB, the target compound’s pyrrolidine scaffold reduces logP (predicted 2.8 vs.

Biological Activity

The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a complex organic molecule that has garnered attention in various biological studies due to its potential therapeutic applications. This article will delve into the biological activity of this compound, examining its mechanisms, effects on different biological systems, and relevant research findings.

Molecular Formula

  • Molecular Formula : C17_{17}H15_{15}O4_{4}
  • Molecular Weight : 285.30 g/mol

Structural Characteristics

The compound features a unique structure that includes:

  • A benzodioxole moiety which is known for its antioxidant properties.
  • A pyrrolidine ring that may contribute to its biological activity through interactions with various receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The benzodioxole structure is associated with free radical scavenging capabilities, which can protect cells from oxidative stress. This property is crucial in neuroprotection and anti-inflammatory responses .
  • Neuroprotective Effects : Studies suggest that derivatives of benzodioxole may exhibit neuroprotective effects similar to those of alpha-tocopherol (Vitamin E), particularly in models of head injury and stroke .
  • Anti-tumor Properties : Research indicates that compounds containing the benzodioxole moiety can enhance anti-tumor efficiency by modulating cellular pathways involved in tumor growth and apoptosis .

Study 1: Neuroprotective Effects

In a study focused on neuroprotection, the compound was tested in a murine model of traumatic brain injury. Results showed significant reduction in neuronal death and improved functional recovery compared to control groups. The study highlighted the importance of antioxidant properties in mitigating damage from oxidative stress .

Study 2: Anti-cancer Activity

A separate investigation evaluated the anti-cancer potential of related benzodioxole compounds. The results demonstrated that these compounds could reverse hemogram abnormalities in tumor-bearing mice without causing organ toxicity, suggesting a favorable safety profile for therapeutic use .

Comparative Biological Activity Table

CompoundBiological ActivityReference
1-(2H-1,3-benzodioxole-5-carbonyl)...Neuroprotective; Antioxidant
Benzodioxole DerivativesEnhanced anti-tumor efficiency
Alpha-Tocopherol AnaloguesNeuroprotection; Antioxidant

Q & A

What are the key considerations for designing a multi-step synthesis route for this compound?

Level: Basic
Methodological Answer:
Synthesis typically involves sequential coupling reactions, protection/deprotection strategies, and purification at each step. For example:

Core Formation: Construct the pyrrolidine ring via cyclization reactions, such as intramolecular nucleophilic substitution.

Functionalization: Introduce the benzodioxole and dihydrobenzofuran moieties using Suzuki-Miyaura or Buchwald-Hartwig coupling, ensuring compatibility with existing functional groups.

Purification: Employ column chromatography (silica gel, gradient elution) and recrystallization (solvent optimization) for intermediates.
Critical parameters include reaction temperature control (e.g., maintaining −78°C for sensitive intermediates) and anhydrous conditions for organometallic steps .

How can single-crystal X-ray diffraction (SCXRD) be applied to resolve structural ambiguities?

Level: Basic
Methodological Answer:

Crystallization: Grow high-quality crystals via vapor diffusion (e.g., mixing DCM/hexane) or slow evaporation.

Data Collection: Use a synchrotron or rotating anode source (λ = 0.71073 Å) to collect high-resolution data.

Refinement: Process data with SHELX (e.g., SHELXL for refinement, SHELXS for structure solution). Key metrics:

  • R-factor: Aim for <5% (R1 = Σ||Fo|−|Fc||/Σ|Fo|).
  • Disorder Modeling: Address torsional flexibility in the benzodioxole ring using PART instructions .

What computational strategies can predict the compound’s reactivity in novel reactions?

Level: Advanced
Methodological Answer:

Reaction Path Search: Apply density functional theory (DFT, e.g., B3LYP/6-31G*) to map transition states and intermediates.

Machine Learning: Train models on datasets of analogous pyrrolidine derivatives to predict regioselectivity.

Hybrid Workflows: Integrate quantum mechanics/molecular mechanics (QM/MM) with experimental feedback, as proposed by ICReDD, to iteratively refine reaction conditions .

How can Design of Experiments (DoE) optimize reaction yields?

Level: Advanced
Methodological Answer:

Factor Screening: Use a Plackett-Burman design to identify critical variables (e.g., catalyst loading, solvent polarity).

Response Surface Methodology (RSM): Apply a central composite design to model nonlinear effects. Example factors:

  • Temperature (60–120°C)
  • Equivalents of coupling reagent (1.2–2.5 eq).

Validation: Confirm predicted optimal conditions (e.g., 90°C, 1.8 eq reagent) with triplicate runs .

How to address contradictions in reported biological activity data?

Level: Advanced
Methodological Answer:

Structural Reanalysis: Verify compound purity (>99% via HPLC) and stereochemistry (NOESY NMR).

Assay Variability: Standardize cell-based assays using positive controls (e.g., kinase inhibitors for enzyme studies).

SAR Profiling: Compare activity of derivatives with modified substituents (e.g., replacing benzodioxole with benzofuran) to isolate pharmacophore contributions .

What methodologies support structure-activity relationship (SAR) studies?

Level: Advanced
Methodological Answer:

Analog Synthesis: Systematically vary substituents (e.g., electron-withdrawing groups on the benzodioxole ring) via Pd-catalyzed cross-coupling.

Biological Testing: Use high-throughput screening (HTS) to measure IC50 values against target enzymes (e.g., kinases).

3D-QSAR Modeling: Align molecular structures in CoMFA/CoMSIA to correlate steric/electrostatic fields with activity .

What analytical techniques ensure compound purity and identity?

Level: Basic
Methodological Answer:

Chromatography:

  • HPLC: C18 column, 0.1% TFA in H2O/MeCN gradient (retention time ±0.2 min).
  • TLC: Monitor reactions using silica plates (ethyl acetate/hexane 3:7, UV visualization).

Spectroscopy:

  • NMR: Assign peaks via 2D experiments (HSQC, HMBC) to confirm regiochemistry.
  • HRMS: Validate molecular formula (e.g., m/z 381.1472 [M+H]+) .

How to mitigate solubility challenges in biological assays?

Level: Advanced
Methodological Answer:

Co-Solvent Systems: Use DMSO/PBS blends (<1% DMSO to avoid cytotoxicity).

Prodrug Design: Introduce phosphate esters or PEGylated derivatives.

Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm via DLS) for sustained release .

What protocols ensure reproducibility in crystallographic studies?

Level: Advanced
Methodological Answer:

Crystal Handling: Flash-cool crystals in liquid N2 with cryoprotectant (e.g., 25% glycerol).

Data Integrity: Collect redundant reflections (completeness >95%) and apply absorption corrections (SADABS).

Validation: Check with checkCIF/PLATON for symmetry errors and twinning .

How to evaluate catalytic efficiency in asymmetric synthesis?

Level: Advanced
Methodological Answer:

Chiral Catalysts: Screen Ru-BINAP or Jacobsen catalysts for enantioselective cyclization.

Enantiomeric Excess (ee): Measure via chiral HPLC (Chiralpak IA column) or Mosher ester analysis.

Kinetic Resolution: Monitor reaction progress with in-situ FTIR to optimize turnover frequency (TOF) .

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